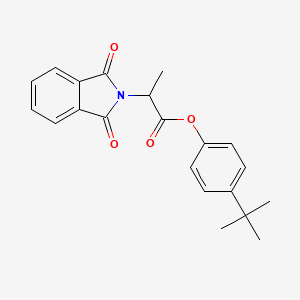

![molecular formula C14H10N4O4 B11636240 2-methyl-3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B11636240.png)

2-methyl-3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-メチル-3-{[(E)-(5-ニトロフラン-2-イル)メチリデン]アミノ}キナゾリン-4(3H)-オンは、キナゾリンオンコアとニトロフラン部分を組み合わせた複素環式化合物です。この化合物は、抗菌作用や抗がん作用を含む潜在的な生物活性により注目されています。

準備方法

合成経路と反応条件

2-メチル-3-{[(E)-(5-ニトロフラン-2-イル)メチリデン]アミノ}キナゾリン-4(3H)-オンの合成は、通常、2-メチル-3-アミノキナゾリン-4(3H)-オンと5-ニトロフラン-2-カルバルデヒドの縮合反応により行われます。 反応は通常、エタノールまたはメタノールなどの適切な溶媒中で、縮合反応を促進する触媒量の酸または塩基の存在下で行われます .

工業的生産方法

この化合物の具体的な工業的生産方法はよく文書化されていませんが、一般的なアプローチとしては、ラボでの合成をスケールアップすることが挙げられます。これには、収率と純度を最大化するように、温度、溶媒、触媒濃度などの反応条件を最適化することが含まれます。

化学反応解析

反応の種類

2-メチル-3-{[(E)-(5-ニトロフラン-2-イル)メチリデン]アミノ}キナゾリン-4(3H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: ニトロフラン部分は酸化されて対応するニトロ誘導体を形成する可能性があります。

還元: ニトロ基は適切な条件下でアミノ基に還元することができます。

置換: この化合物は求核置換反応、特にニトロフラン環で参加する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや触媒水素化などの還元剤を使用できます。

置換: アミンやチオールなどの求核剤を置換反応に使用できます。

主要な生成物

酸化: この化合物のニトロ誘導体。

還元: アミノ誘導体。

置換: 使用する求核剤に応じて、さまざまな置換誘導体。

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: さまざまな細菌株に対する抗菌作用について調査されています.

医学: がん細胞の増殖に関与する特定の酵素や経路を阻害する能力により、潜在的な抗がん剤です.

工業: 新しい医薬品や農薬の開発における可能性のある用途。

化学反応の分析

Types of Reactions

2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinazolinone derivatives.

科学的研究の応用

2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties against various bacterial strains.

Medicine: Investigated for its potential anticancer activity, particularly in inhibiting tumor growth.

作用機序

2-メチル-3-{[(E)-(5-ニトロフラン-2-イル)メチリデン]アミノ}キナゾリン-4(3H)-オンの正確な作用機序は完全に解明されていません。 微生物やがん細胞内の重要な酵素やタンパク質と相互作用することで効果を発揮すると考えられています。 ニトロフラン部分は細菌の酵素系を阻害することが知られており、キナゾリンオンコアは細胞の成長と生存に関与する特定のシグナル伝達経路を阻害する可能性があります .

類似化合物の比較

類似化合物

2-メチル-3-{[(E)-(5-ニトロフラン-2-イル)メチリデン]アミノ}チアゾリジン-4-オン: キナゾリンオン環の代わりにチアゾリジンオン環を持つ類似の構造.

2-メチル-3-{[(E)-(5-ニトロフラン-2-イル)メチリデン]アミノ}ベンゾチアゾール: キナゾリンオン環の代わりにベンゾチアゾール環が含まれています。

独自性

2-メチル-3-{[(E)-(5-ニトロフラン-2-イル)メチリデン]アミノ}キナゾリン-4(3H)-オンは、キナゾリンオンとニトロフランの組み合わせによりユニークであり、類似化合物と比較して異なる生物活性を付与する可能性があります。 抗菌剤と抗がん剤としての潜在的な二重作用により、さらなる研究開発のための注目すべき化合物となっています .

類似化合物との比較

Similar Compounds

Nifuratel: Another nitrofuran derivative with antimicrobial properties.

Nifurtimox: Used as an antiparasitic drug for the treatment of Chagas disease.

Nitrofural: Known for its antibacterial activity.

Uniqueness

2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its dual functionality, combining the antimicrobial properties of the nitrofuran moiety with the potential anticancer activity of the quinazolinone scaffold. This dual functionality makes it a promising candidate for further research and development in both antimicrobial and anticancer therapies.

特性

分子式 |

C14H10N4O4 |

|---|---|

分子量 |

298.25 g/mol |

IUPAC名 |

2-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinazolin-4-one |

InChI |

InChI=1S/C14H10N4O4/c1-9-16-12-5-3-2-4-11(12)14(19)17(9)15-8-10-6-7-13(22-10)18(20)21/h2-8H,1H3/b15-8+ |

InChIキー |

OYSNDVMJHSZSPR-OVCLIPMQSA-N |

異性体SMILES |

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(O3)[N+](=O)[O-] |

正規SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(O3)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636159.png)

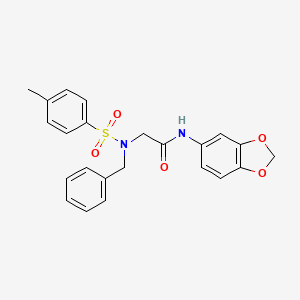

![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636164.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636176.png)

![6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)

![5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636188.png)

![4-({4-hydroxy-2-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11636191.png)

![(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11636201.png)

![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11636206.png)

![(5Z)-5-benzylidene-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636208.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11636222.png)

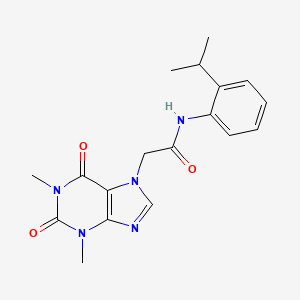

![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11636236.png)